molecular formula C14H20N4O3 B2476924 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide CAS No. 2034206-83-0

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2476924
CAS No.: 2034206-83-0
M. Wt: 292.339
InChI Key: WCKYZUZLGMBVCG-UHFFFAOYSA-N
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Description

N-{1-[(Oxan-2-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide is a specialized chemical compound designed for research applications. This molecule incorporates a pyrazole core substituted with a tetrahydropyran (oxane) group and linked to a 5-oxopyrrolidine-2-carboxamide moiety, creating a unique structural framework of interest in medicinal chemistry and drug discovery. The 5-oxopyrrolidine (also known as pyrrolidinone) component is a recognized pharmacophore in bioactive compounds , while the N-(1H-pyrazol-4-yl)carboxamide structure has been extensively investigated as a privileged scaffold in kinase inhibitor development . Compounds featuring this structural motif have demonstrated significant potential in pharmaceutical research, particularly as inhibitors of interleukin-1 receptor associated kinase 4 (IRAK4) , which plays critical roles in innate immune signaling pathways and represents a promising target for inflammatory diseases and oncology research. The tetrahydropyran methylation at the pyrazole nitrogen enhances molecular properties including lipophilicity and metabolic stability, potentially improving cell permeability and bioavailability profiles compared to simpler pyrazole derivatives . Additionally, pyrazole-carboxamide hybrids have shown diverse biological activities, with some derivatives exhibiting potent effects on mitochondrial function and energy metabolism in pathogenic fungi , suggesting potential applications in antimicrobial research. This compound is offered exclusively for research purposes in laboratory settings. It is strictly intended for use by qualified professionals and is not labeled or approved for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets and implement appropriate handling procedures before working with this material.

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c19-13-5-4-12(17-13)14(20)16-10-7-15-18(8-10)9-11-3-1-2-6-21-11/h7-8,11-12H,1-6,9H2,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKYZUZLGMBVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Oxane Moiety: The oxane moiety can be introduced via a nucleophilic substitution reaction, where an appropriate oxane derivative reacts with the pyrazole intermediate.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an amine and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the pyrazole-oxane intermediate with the pyrrolidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used to study biological processes, such as enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit an enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules, enabling comparisons based on substituent effects, physicochemical properties, and biological activity.

2.1. Pyrazole-Pyrrolidinone Derivatives

(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide (CAS 1820569-87-6) is a close analogue differing in two key aspects:

  • Substituents : The N1 position of the pyrazole is methylated instead of bearing an oxane-methyl group.
  • Stereochemistry: The compound exhibits defined (2R,3R) stereochemistry, which may influence target binding specificity compared to the non-chiral oxane-methyl derivative.
Property N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide (2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide
Molecular Formula C₁₄H₂₀N₄O₃ C₁₀H₁₄N₄O₂
Key Substituents Oxane-methyl group (lipophilic), pyrrolidinone carboxamide Methyl group (smaller, less lipophilic), stereospecific carboxamide
Potential Applications Enhanced bioavailability due to oxane’s lipophilicity Stereochemistry may improve CNS permeability or enzyme selectivity
Synthetic Complexity Higher (due to oxane-methyl incorporation) Lower (simple methylation)
Reference -
2.2. 1,3,4-Thiadiazole-Pyrazole Hybrids

1,3,4-Thiadiazole derivatives synthesized in Monatshefte für Chemie (2022) share the pyrazole core but replace the pyrrolidinone-carboxamide with a thiadiazole ring. Key distinctions include:

  • Heterocycle Effects : Thiadiazoles are more electron-deficient, enhancing interactions with microbial enzymes.
  • Bioactivity : Four thiadiazole derivatives exhibited superior antimicrobial activity against E. coli, B. mycoides, and C. albicans compared to carboxamide analogues, suggesting thiadiazole’s role in targeting microbial pathways .
2.3. SHELX-Refined Analogues

For example, SHELXL’s robust refinement of torsional angles in heterocycles ensures accurate modeling of substituent conformations, which is vital for comparing steric effects between oxane-methyl and methyl groups .

Research Findings and Implications

  • Lipophilicity vs.
  • Antimicrobial Potential: While thiadiazole derivatives show promising activity, the pyrrolidinone-carboxamide motif may favor different biological targets (e.g., proteases or kinases over microbial enzymes) .

Biological Activity

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide is a compound with potential therapeutic applications, particularly in oncology and antimicrobial therapies. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant research findings and data.

Chemical Structure

The compound can be described by the following structural formula:

\text{N 1 oxan 2 yl methyl 1H pyrazol 4 yl}-5-oxopyrrolidine-2-carboxamide}

This structure features a pyrazole ring, an oxan moiety, and a pyrrolidine core, which are known to contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. In particular, compounds derived from this scaffold have shown promising results against various cancer cell lines.

Case Study: A549 Lung Adenocarcinoma Model

In a study assessing the anticancer effects of related compounds, several derivatives were tested against A549 human lung adenocarcinoma cells. The results indicated:

  • Cytotoxicity : Compounds exhibited a structure-dependent cytotoxic effect. For instance, one derivative reduced A549 cell viability to 66% at a concentration of 100 µM, compared to standard chemotherapeutic agents like cisplatin .
  • Selectivity : Some derivatives displayed lower toxicity towards non-cancerous human small airway epithelial cells (HSAEC-1 KT), suggesting potential for selective anticancer activity .

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

Compound IDCell LineViability (%)Cytotoxicity Level
Compound 15A54966Moderate
Compound 21A54950High
Compound 18HSAEC-1 KT85Low

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against multidrug-resistant pathogens.

Pathogen Testing

In vitro studies have shown that certain derivatives possess significant antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli:

  • Resistance Profiles : The compounds were effective against strains resistant to common antibiotics like linezolid and vancomycin .
  • Mechanism of Action : It is hypothesized that the oxopyrrolidine structure enhances membrane permeability in bacterial cells, leading to increased susceptibility to these compounds .

Table 2: Antimicrobial Activity Against Multidrug-resistant Strains

Compound IDPathogenMinimum Inhibitory Concentration (MIC)
Compound 18Staphylococcus aureus0.5 µg/mL
Compound 21Escherichia coli1.0 µg/mL
Compound 22Klebsiella pneumoniae0.25 µg/mL

Q & A

Q. Key Optimization Parameters :

  • Solvent Choice : DMF or 1,4-dioxane for improved solubility of intermediates .
  • Base Selection : K₂CO₃ for deprotonation in alkylation steps .
  • Temperature Control : Room temperature for alkylation; reflux for cyclization .

Q. Example Protocol :

StepReagents/ConditionsYield (%)Reference
Alkylation(Oxan-2-yl)methyl chloride, K₂CO₃, DMF, RT~70–80*
CyclizationDiethyl maleate, acetic acid, reflux~66–82*
CouplingEDC, HOBt, DCM, RT~60–75*
*Yields extrapolated from analogous reactions.

How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

Basic Research Question
Methodological Answer:

¹H/¹³C NMR :

  • Pyrazole protons : Sharp singlet at δ 7.8–8.2 ppm for the pyrazole C-H .
  • Oxan (tetrahydropyran) protons : Multiplet signals between δ 3.4–4.0 ppm for the methylene group adjacent to oxygen .
  • Pyrrolidone carbonyl : Carbon signal at ~175–180 ppm in ¹³C NMR .

IR Spectroscopy :

  • Strong absorption at ~1650–1700 cm⁻¹ for the amide (C=O) and pyrrolidone carbonyl .
  • Peaks at ~2850–3000 cm⁻¹ for C-H stretching in the oxan ring .

Validation : Compare experimental data with computational predictions (e.g., DFT calculations) .

What strategies resolve contradictions in reaction yields during scale-up synthesis?

Advanced Research Question
Methodological Answer:
Discrepancies in yields often arise from:

Incomplete Alkylation : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry (1.1–1.2 eq alkylating agent) .

Byproduct Formation : Use scavenger resins (e.g., polymer-bound sulfonic acid) to trap excess reagents .

Purification Challenges : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures .

Case Study : A 15% yield drop during cyclization was resolved by pre-drying solvents (acetic acid) to avoid hydrolysis .

How can computational modeling predict the bioactivity of this compound?

Advanced Research Question
Methodological Answer:

Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., microbial enzymes) based on structural analogs with known activity .

QSAR Studies : Correlate electronic descriptors (HOMO/LUMO energies) with antimicrobial activity data from related 5-oxopyrrolidine derivatives .

ADMET Prediction : SwissADME or pkCSM tools assess pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Example Finding : Docking scores for analogous compounds showed strong affinity (<-8 kcal/mol) toward bacterial DNA gyrase .

What experimental designs are suitable for structure-activity relationship (SAR) studies?

Advanced Research Question
Methodological Answer:

Analog Synthesis : Modify substituents on the oxan ring or pyrazole moiety (e.g., halogenation, methylation) .

Biological Assays :

  • Antimicrobial Activity : Broth microdilution (MIC values against S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays for target enzymes (e.g., HIV protease) .

Data Analysis :

  • Use PCA (Principal Component Analysis) to identify critical structural features influencing activity .

SAR Insight : Methylation at the pyrazole N1 position in analogs increased hydrophobicity, enhancing membrane permeability .

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